molecular formula C20H22N2O4S B2692820 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide CAS No. 898439-38-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide

Cat. No. B2692820
CAS RN: 898439-38-8
M. Wt: 386.47
InChI Key: KRODNBMNSITLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One study delves into the synthesis and spectroscopic properties of new azo disperse dyes derived from a closely related structural component, 4-hydroxybenzo[h]quinolin-2-(1H)-one. This research highlights the relevance of quinoline derivatives in dye chemistry, showcasing how modifications in the quinoline ring influence the color and absorption properties of the synthesized dyes, which are crucial for applications in materials science and photonic devices (Rufchahi & Gilani, 2012).

Medicinal Chemistry Applications

Another area of application is in the design and synthesis of 2-anilino-3-aroylquinolines, which exhibit potent cytotoxic activity against various human cancer cell lines. These compounds, bearing a structural resemblance to the queried molecule, highlight the potential of quinoline derivatives as tubulin polymerization inhibitors, offering a promising strategy for cancer therapy. The study not only underscores the antiproliferative efficacy of these derivatives but also their mechanism of action, which involves disrupting tubulin polymerization and inducing apoptosis in cancer cells (Srikanth et al., 2016).

Materials Science and Fluorescence Applications

Research on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore demonstrates the significance of quinoline derivatives in developing specific fluorophores for metal ions, such as Zn(II). These compounds, including those with methoxy and quinolyl substituents, show a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), indicating their utility in fluorescence-based sensing and imaging applications (Kimber et al., 2003).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-8-10-18(11-9-17)27(24,25)21-16-7-6-14-3-2-12-22(19(14)13-16)20(23)15-4-5-15/h6-11,13,15,21H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRODNBMNSITLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide

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